2,2-difluorobutane-1,4-diamine

Description

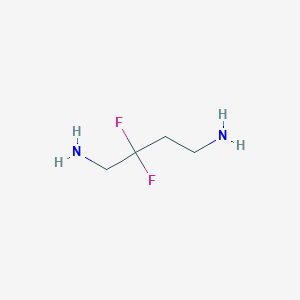

2,2-Difluorobutane-1,4-diamine is a fluorinated aliphatic diamine characterized by a four-carbon backbone with two fluorine atoms at the C2 position and primary amine groups at the terminal C1 and C4 positions. This compound is primarily utilized as a pharmaceutical intermediate or fine chemical precursor, as evidenced by its inclusion in chemical catalogs under the name N-(3-Aminopropyl)-2,2-Difluorobutane-1,4-Diamine .

Propriétés

Numéro CAS |

113741-09-6 |

|---|---|

Formule moléculaire |

C4H10F2N2 |

Poids moléculaire |

124.13 g/mol |

Nom IUPAC |

2,2-difluorobutane-1,4-diamine |

InChI |

InChI=1S/C4H10F2N2/c5-4(6,3-8)1-2-7/h1-3,7-8H2 |

Clé InChI |

MTNQZXALCORBMF-UHFFFAOYSA-N |

SMILES |

C(CN)C(CN)(F)F |

SMILES canonique |

C(CN)C(CN)(F)F |

Autres numéros CAS |

113741-09-6 |

Synonymes |

2,2-difluoroputrescine |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroputrescine typically involves the fluorination of putrescine or its derivatives. One common method includes the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent . This reaction yields 2,2-Difluoroethanol, which can then be further processed to obtain 2,2-Difluoroputrescine.

Industrial Production Methods: Industrial production methods for 2,2-Difluoroputrescine are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring the availability of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Difluoroputrescine undergoes several types of chemical reactions, including substitution and addition reactions. The presence of fluorine atoms influences the reactivity of the compound, making it a valuable intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in reactions involving 2,2-Difluoroputrescine include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve moderate to high temperatures and the use of polar solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from reactions involving 2,2-Difluoroputrescine depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted polyamines, while reactions with electrophiles can yield various fluorinated derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Synthesis

DFBA serves as a crucial intermediate in the preparation of various polyamine derivatives. Its structural features allow for modifications that enhance the properties of resulting compounds. For instance, it is utilized in the synthesis of 6,6-difluoro-1,12-diamino-4,9-diaza-dodecanes, which are important in medicinal chemistry due to their biological activity . The synthetic pathways often involve reactions with halogenated succinic acids and subsequent reductions to yield desired diamine products.

Table 1: Synthetic Pathways Involving DFBA

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Halogenation | 2,2-Dihalosuccinic acid + Trifluoroacetic acid | 2,2-Dihalo-1,4-butanediols |

| Reduction | Borane-methyl sulfide complex | 2,2-Dihalo-1,4-diaminobutanes |

| Protection/Deprotection | p-Toluenesulfonyl chloride | Protected diamines |

Biological Applications

Polyamine Research

DFBA is also significant in polyamine research due to its ability to mimic natural polyamines. These compounds play essential roles in cellular processes such as cell proliferation and differentiation. Research indicates that analogs of DFBA can exhibit altered biological activities compared to their natural counterparts, making them valuable tools for studying polyamine functions in biological systems .

Therapeutic Potential

The modification of DFBA into various analogs has shown promise in therapeutic applications. For instance, compounds derived from DFBA have been investigated for their potential to chelate metal ions like Cu²⁺, which is relevant in cancer treatment strategies . Additionally, ongoing studies are exploring the efficacy of DFBA derivatives as anticancer agents due to their ability to interfere with polyamine metabolism.

Case Studies and Research Findings

Case Study: Anticancer Activity of DFBA Derivatives

A study evaluated the anticancer properties of a series of DFBA derivatives against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. The findings suggest that DFBA derivatives could be developed into novel chemotherapeutic agents .

Case Study: Polyamine Transport Mechanisms

Research has also focused on the transport mechanisms of polyamine analogs like DFBA within cells. A notable study demonstrated that while some analogs compete poorly for traditional transport pathways, alternative mechanisms may facilitate their cellular uptake. This insight is critical for designing effective drug delivery systems using DFBA-based compounds .

Mécanisme D'action

The mechanism of action of 2,2-Difluoroputrescine involves its interaction with polyamine biosynthetic pathways. The compound acts as an inhibitor of ornithine decarboxylase, an enzyme critical for the production of polyamines . By inhibiting this enzyme, 2,2-Difluoroputrescine disrupts polyamine synthesis, leading to reduced cell proliferation and growth. This mechanism underlies its potential use as an anticancer agent and a tool for studying polyamine metabolism.

Comparaison Avec Des Composés Similaires

Putrescine (Butane-1,4-diamine)

- Structure : Linear four-carbon chain with terminal NH2 groups.

- Key Differences : Lacks fluorine substituents, leading to higher basicity and susceptibility to oxidation.

- Applications : Precursor in polyamine biosynthesis and microbial metabolism .

- Metabolism : Substrate for polyamine oxidases (e.g., SMO), unlike fluorinated analogs, which may resist enzymatic degradation .

Cadaverine (Pentane-1,5-diamine)

- Structure : Five-carbon chain with terminal NH2 groups.

- Key Differences : Longer hydrocarbon chain reduces steric hindrance but increases hydrophobicity compared to 2,2-difluorobutane-1,4-diamine.

- Applications : Industrial uses in nylon production; fluorinated analogs may prioritize pharmaceutical applications .

N,N′-Bis-Alkylated Spermine Analogs (e.g., DESPM, DBSPM)

- Structure : Complex polyamines with branched alkyl groups.

- Key Differences : Alkylation enhances cellular uptake and enzyme interactions (e.g., with spermine oxidase), while fluorination may alter substrate specificity or metabolic stability .

Fluorinated vs. Non-Fluorinated Diamines

Fluorine Impact :

- Electronic Effects : Fluorine's electronegativity reduces electron density at adjacent amines, decreasing nucleophilicity and altering metal-binding capacity .

Aromatic vs. Aliphatic Diamines

Benzene-1,4-diamine Derivatives

6PPD (N1-(4-Methylpentan-2-yl)-N4-phenylbenzo-1,4-diamine)

- Structure : Aromatic-alkyl hybrid with bulky substituents.

- Key Differences : Bulky substituents enhance rubber antioxidant properties but reduce solubility compared to fluorinated aliphatic diamines .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Fluorinated diamines like this compound are understudied but promising for drug design due to improved metabolic stability and bioavailability .

- Polymer Chemistry: Non-fluorinated analogs (e.g., 2,5-dimethylbenzene-1,4-diamine) dominate polymer applications, but fluorination could enhance thermal resistance in niche formulations .

- Enzyme Interactions : N-Alkylated spermine analogs are substrates for polyamine oxidases, whereas fluorination may block enzymatic recognition, suggesting divergent therapeutic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.